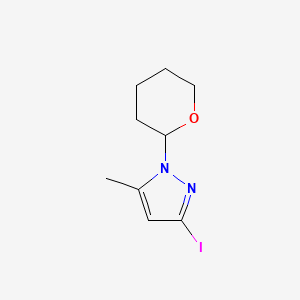
3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom, a methyl group, and a tetrahydro-2H-pyran-2-yl group
Preparation Methods
The synthesis of 3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrazole precursor followed by the introduction of the tetrahydro-2H-pyran-2-yl group under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and other substituents on the pyrazole ring play a crucial role in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole include other iodinated pyrazoles and heterocyclic compounds with similar substituents These compounds may share some chemical properties but differ in their reactivity, biological activity, and applications
Properties
Molecular Formula |
C9H13IN2O |
|---|---|
Molecular Weight |
292.12 g/mol |
IUPAC Name |
3-iodo-5-methyl-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C9H13IN2O/c1-7-6-8(10)11-12(7)9-4-2-3-5-13-9/h6,9H,2-5H2,1H3 |
InChI Key |
KQXKBQMZZYAWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCCCO2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















